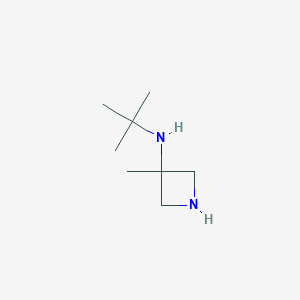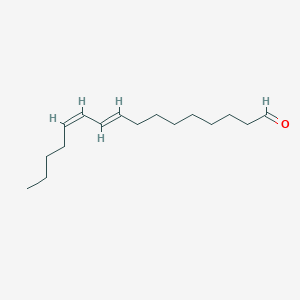
9E,11Z-Hexadecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9E,11Z-Hexadecadienal: is an organic compound with the molecular formula C16H28O . It is a type of aldehyde characterized by the presence of two double bonds in the 9th and 11th positions of the carbon chain, with the configuration of these double bonds being E (trans) and Z (cis), respectively . This compound is known for its role in various biological processes, particularly as a pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9E,11Z-Hexadecadienal can be achieved through several methods. One common approach involves the use of Wittig olefination to introduce the double bonds at the desired positions . Another method includes the hydroboration-oxidation of alkyne precursors . The reaction conditions typically involve low temperatures and the use of specific reagents such as lithium alkyne and dicyclohexylborane .
Industrial Production Methods: Industrial production of this compound often involves the modification of existing literature preparations to optimize yield and purity . Techniques such as gas chromatography (GC) are employed for the separation and purification of the isomers .
Chemical Reactions Analysis
Types of Reactions: 9E,11Z-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses or .
Substitution: Often employs Grignard reagents or organolithium compounds .
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanals depending on the nucleophile used.
Scientific Research Applications
9E,11Z-Hexadecadienal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9E,11Z-Hexadecadienal exerts its effects involves its interaction with specific molecular targets and pathways. In insects, it binds to pheromone receptors , triggering a cascade of biochemical events that lead to behavioral responses such as attraction or repulsion . The exact molecular pathways can vary depending on the species and the context of its use .
Comparison with Similar Compounds
- 9Z,11Z-Hexadecadienal
- 9E,11E-Hexadecadienal
- 9Z,11E-Hexadecadienal
- 9,11-Pentadecadienal
Comparison: 9E,11Z-Hexadecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. For instance, the E,Z configuration can influence its reactivity and interaction with biological receptors compared to the E,E or Z,Z isomers . Additionally, its role as a pheromone is highly specific to certain insect species, making it a valuable compound for studies in chemical ecology and pest management .
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(9E,11Z)-hexadeca-9,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3/b6-5-,8-7+ |
InChI Key |
YLYWMNJAJOQSGH-IGTJQSIKSA-N |
Isomeric SMILES |
CCCC/C=C\C=C\CCCCCCCC=O |
Canonical SMILES |
CCCCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
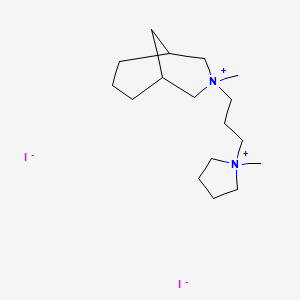
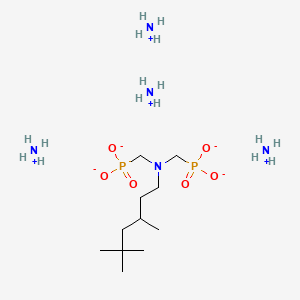
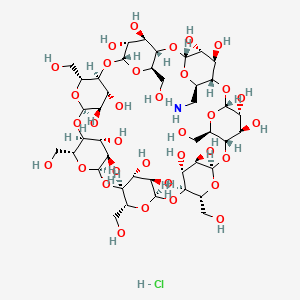
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
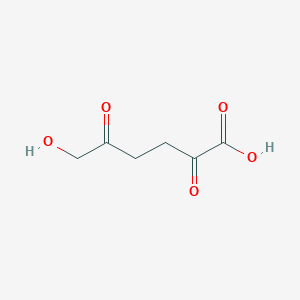



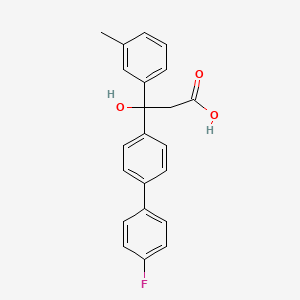
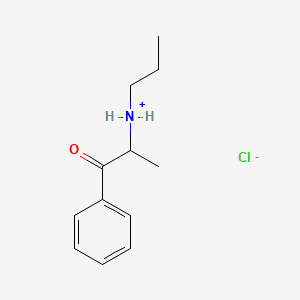
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
